2-(tert-Butyl) 5-methyl 5-hydroxy-2-azabicyclo[4.1.0]heptane-2,5-dicarboxylate
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Overview
Description
2-(tert-Butyl) 5-methyl 5-hydroxy-2-azabicyclo[410]heptane-2,5-dicarboxylate is a complex organic compound with a unique bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(tert-Butyl) 5-methyl 5-hydroxy-2-azabicyclo[4.1.0]heptane-2,5-dicarboxylate typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the bicyclic core and the introduction of the tert-butyl and methyl groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for achieving high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that are scalable and cost-effective. These methods often utilize continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-(tert-Butyl) 5-methyl 5-hydroxy-2-azabicyclo[4.1.0]heptane-2,5-dicarboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, allowing for further functionalization.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium azide). Reaction conditions such as temperature, pressure, and solvent choice are tailored to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.
Scientific Research Applications
2-(tert-Butyl) 5-methyl 5-hydroxy-2-azabicyclo[4.1.0]heptane-2,5-dicarboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It can be used to study enzyme interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(tert-Butyl) 5-methyl 5-hydroxy-2-azabicyclo[4.1.0]heptane-2,5-dicarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways and lead to various physiological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
2-(tert-Butyl) 5-methyl 5-hydroxy-2-azabicyclo[4.1.0]heptane-2,5-dicarboxylate can be compared with other similar compounds, such as:
tert-Butyl 5-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate: This compound has a similar bicyclic structure but differs in the positioning of functional groups.
8-azabicyclo[3.2.1]octane: This compound is part of the tropane alkaloid family and has different biological activities.
The uniqueness of this compound lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C13H21NO5 |
---|---|
Molecular Weight |
271.31 g/mol |
IUPAC Name |
2-O-tert-butyl 5-O-methyl 5-hydroxy-2-azabicyclo[4.1.0]heptane-2,5-dicarboxylate |
InChI |
InChI=1S/C13H21NO5/c1-12(2,3)19-11(16)14-6-5-13(17,10(15)18-4)8-7-9(8)14/h8-9,17H,5-7H2,1-4H3 |
InChI Key |
SHOGYQJZWHLJDS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C2C1C2)(C(=O)OC)O |
Origin of Product |
United States |
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